

Physicochemical Properties of Phenyl Tribromomethyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tribromomethylphenylsulfone*

Cat. No.: *B101507*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl tribromomethyl sulfone (CAS No. 17025-47-7) is a halogenated organosulfur compound that has garnered interest in synthetic chemistry, particularly as a precursor in the development of novel pesticides and potentially as a building block in pharmaceutical synthesis.^[1] The presence of the tribromomethylsulfonyl group imparts unique reactivity and properties to the molecule, making it a valuable intermediate for introducing the CBr_3 group and for subsequent functionalization of the aromatic ring. This guide provides an in-depth overview of its physicochemical properties, spectral data, and key experimental protocols related to its synthesis and derivatization.

Core Physicochemical Properties

Phenyl tribromomethyl sulfone is a white to off-white crystalline solid at room temperature.^{[2][3]} It is stable under standard conditions and soluble in solvents like acetone. Its core properties are summarized in the table below.

Property	Value	Source
CAS Number	17025-47-7	[2]
Molecular Formula	C ₇ H ₅ Br ₃ O ₂ S	[4]
Molecular Weight	392.89 g/mol	[4]
IUPAC Name	tribromomethylsulfonylbenzene	[1]
Appearance	White to off-white crystalline powder	[2] [3]
Melting Point	145-147 °C	[2]
Boiling Point	373.8 ± 42.0 °C (Predicted)	
Density	2.300 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in Acetone	
InChI	InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H	[1]
SMILES	C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br	[1]

Chemical Structure

The structure of Phenyl tribromomethyl sulfone consists of a phenyl ring bonded to a sulfonyl group (SO₂), which is in turn attached to a tribromomethyl group (CBr₃).

Caption: Chemical structure of Phenyl tribromomethyl sulfone.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Type	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	CDCl_3	~8.2	multiplet	2H, Phenyl-H (ortho to SO_2)
~7.6	multiplet	3H, Phenyl-H (meta, para to SO_2)		
^{13}C NMR	CDCl_3	~139 (Predicted)	singlet	C (ipso, attached to SO_2)
~134 (Predicted)	doublet	C (para)		
~129 (Predicted)	doublet	C (meta)		
~128 (Predicted)	doublet	C (ortho)		
Not observed	-	CBr ₃ (quaternary carbon signal often weak)		

Note: ^1H NMR chemical shifts are based on data from a derivative adduct and are indicative of the expected regions.^[5] ^{13}C NMR shifts are predicted based on analogous phenyl sulfone structures.

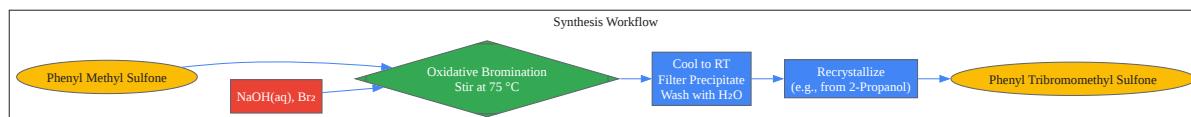
Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1580	medium	Phenyl C=C stretch
~1320	strong	SO_2 asymmetric stretch
~1150	strong	SO_2 symmetric stretch

Source:^[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of Phenyl tribromomethyl sulfone shows fragmentation characteristic of aromatic sulfones.


m/z	Putative Fragment
392	$[\text{M}]^+$ (Molecular Ion)
141	$[\text{C}_6\text{H}_5\text{SO}_2]^+$
125	$[\text{C}_6\text{H}_5\text{SO}]^+$
77	$[\text{C}_6\text{H}_5]^+$ (Base Peak)

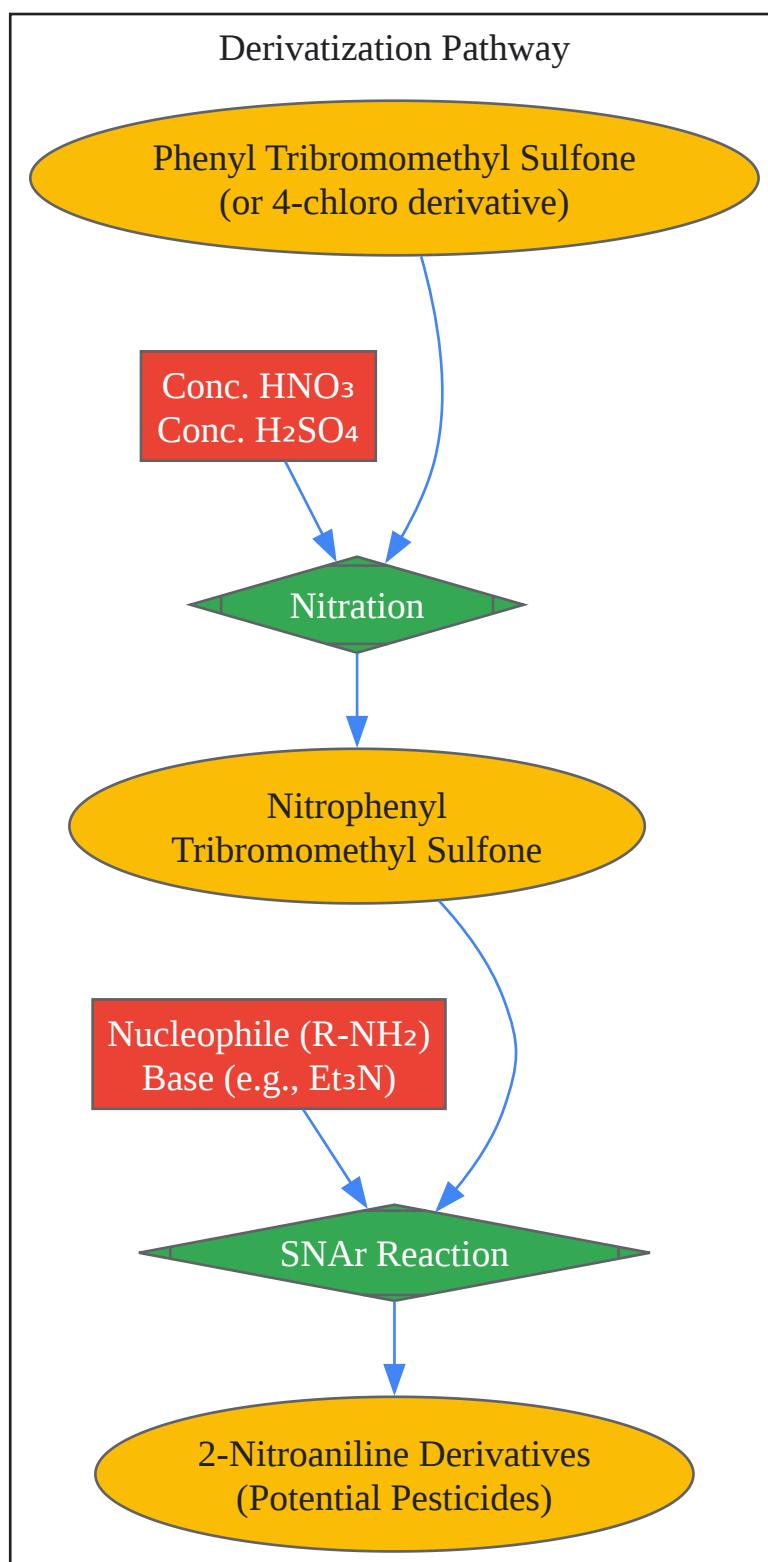
Source:[1]

Experimental Protocols

Synthesis of Phenyl Tribromomethyl Sulfone

Several synthetic routes have been reported, often starting from thiophenol or a substituted derivative.[1] A common approach involves the S-methylation of a thiophenol, followed by oxidation to the sulfone, and subsequent bromination of the methyl group. An alternative and more direct method is the oxidative bromination of phenyl methyl sulfone.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of Phenyl tribromomethyl sulfone.

Detailed Protocol: Oxidative Bromination of Phenyl Methyl Sulfone

- Preparation of Brominating Agent: In a suitable reaction vessel, cool an aqueous solution of sodium hydroxide (e.g., 15% w/w) to approximately 5 °C using an ice bath.
- Addition of Bromine: Slowly add liquid bromine (approx. 3 equivalents relative to the starting sulfone) to the cold NaOH solution while maintaining the temperature below 10 °C. This in situ preparation generates sodium hypobromite.
- Reaction Initiation: To the freshly prepared cold sodium hypobromite solution, add phenyl methyl sulfone (1 equivalent) all at once.
- Reaction Conditions: Heat the reaction mixture to 75 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
- Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any inorganic salts.
- Purification: Dry the crude product in air. For further purification, recrystallize the solid from a suitable solvent, such as 2-propanol, to yield the final Phenyl tribromomethyl sulfone as a crystalline solid.

Derivatization for Pesticidal Applications

Phenyl tribromomethyl sulfone serves as a key intermediate for synthesizing potential pesticides. A common strategy involves the nitration of the phenyl ring, followed by a nucleophilic aromatic substitution (SNAr) reaction.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for synthesis of pesticidal derivatives.

Detailed Protocol: Nitration of 4-Chlorophenyl Tribromomethyl Sulfone

This protocol is for a chloro-substituted analog but demonstrates the general procedure.

- **Dissolution:** Dissolve 4-chlorophenyl tribromomethyl sulfone in concentrated sulfuric acid in a reaction flask.
- **Addition of Nitrating Agent:** Heat the mixture to approximately 60 °C. Slowly add concentrated nitric acid dropwise, ensuring the reaction temperature does not exceed 70-80 °C.
- **Reaction Conditions:** Stir the mixture at 80 °C for approximately 2 hours.
- **Work-up:** After cooling, pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
- **Isolation and Purification:** Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from 2-propanol.

Safety and Handling

Phenyl tribromomethyl sulfone is irritating to the eyes, respiratory system, and skin.[\[2\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[\[2\]](#)

Conclusion

Phenyl tribromomethyl sulfone is a versatile synthetic intermediate with well-defined physicochemical properties. The protocols for its synthesis and derivatization are robust, allowing for the creation of a variety of functionalized molecules. Its primary application in the literature points towards the development of novel agrochemicals, a field where the unique electronic and steric properties of the tribromomethylsulfonyl group can be exploited to generate biologically active compounds. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tribromomethyl phenyl sulfone | C7H5Br3O2S | CID 86912 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Tribromomethyl Phenyl Sulfone | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physicochemical Properties of Phenyl Tribromomethyl Sulfone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101507#physicochemical-properties-of-phenyl-tribromomethyl-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com